molecular formula C8H11BO2 B071237 3,5-Dimethylphenylboronic acid CAS No. 172975-69-8

3,5-Dimethylphenylboronic acid

Cat. No. B071237
M. Wt: 149.98 g/mol
InChI Key: DJGHSJBYKIQHIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acids, including 3,5-dimethylphenylboronic acid, often involves the reaction of organomagnesium compounds (Grignard reagents) with borate esters. For instance, 3,5-dimethylphenylmagnesium bromide can react with triisopropyl borate, leading to the formation of 3,5-dimethylphenylboronic acid and its derivatives through a process that allows for clean preparation and efficient coupling in Suzuki reactions (Winkle and Schaab, 2001).

Molecular Structure Analysis

The molecular structure of boronic acids is pivotal in understanding their reactivity and interaction with other molecules. Spectroscopic methods, including FT-IR, FT-Raman, and NMR, alongside quantum chemical calculations, have been employed to elucidate the structures and properties of these molecules. For example, studies have provided detailed insights into the vibrational spectra, hydrogen-bonded dimer formation, and electronic properties, shedding light on how substitutions on the phenyl ring and the presence of the boric acid group influence the molecule's behavior (Karabacak et al., 2014).

Scientific Research Applications

Application 1: Suzuki Coupling Reactions

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 3,5-Dimethylphenylboronic acid (DMPBA) can be used as a reactant in palladium-catalyzed Suzuki coupling reactions . Suzuki coupling is a powerful method for creating carbon-carbon bonds, which is a key process in organic synthesis .
  • Methods of Application : The typical procedure involves the reaction of DMPBA with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
  • Results or Outcomes : The outcome of this reaction is the formation of a new carbon-carbon bond, which can be used to synthesize a wide range of organic compounds .

Application 2: Extraction of Sugars

  • Scientific Field : Biochemistry
  • Summary of the Application : DMPBA can be used as a co-extractant in combination with modified Aliquat 336 for the extraction of xylose, glucose, and fructose from aqueous solutions .
  • Methods of Application : The sugars are extracted from the aqueous solution by the DMPBA and Aliquat 336 mixture, which can then be separated and analyzed .
  • Results or Outcomes : This method allows for the efficient extraction and separation of these sugars, which can be useful in various biochemical and industrial applications .

Application 3: Preparation of Penultimate Methyl Ester

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 3,5-Dimethylphenylboronic acid can be used as a reactant to prepare penultimate methyl ester . Methyl esters are commonly used in organic synthesis due to their reactivity and stability .
  • Methods of Application : The specific methods of application can vary, but typically involve the reaction of 3,5-Dimethylphenylboronic acid with a suitable electrophile in the presence of a base .
  • Results or Outcomes : The outcome of this reaction is the formation of a new methyl ester, which can be used as a building block in the synthesis of more complex organic compounds .

Safety And Hazards

This compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions of 3,5-Dimethylphenylboronic acid research could involve its use in various chemical reactions, including Suzuki coupling reactions . It could also be used in the extraction of xylose, glucose, and fructose from aqueous solutions .

properties

IUPAC Name

(3,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGHSJBYKIQHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370240
Record name 3,5-Dimethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylphenylboronic acid

CAS RN

172975-69-8
Record name (3,5-Dimethylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172975-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Magnesium turnings (1.44 g, 59.43 mmol) were covered with dry THF (18.8 mL) in a dried, nitrogen filled flask fitted with an addition funnel and reflux condenser. To this was added 5-bromo-m-xylene (10 g, 54.03 mmol) in THF (15 mnL) after initiation of the Grignard reaction. The addition was carried out over several minutes and the reacton mixture was heated at reflux for 1-2 hours until most of the magnesium had reacted. The reaction mixture was then cooled and transferred to an addition funnel fitted to an nitrogen filled flask containing triisopropyl borate (24.9 mL) at −70° C. The dropwise addition was carried out over several minutes and the mixture warmed to room temperature and stirred overnight. The grey solution was poured onto 2 M HCl and immediately turned yellow. The solution was extracted with Et2O and the Et2O fractions were combined, dried over MgSO4 and the solvent was removed in vacuo to provide the desired product (2.41 g): m.p.249-251° C.; 1H NMR (CDCl3) d 2.44 (6H, s), 7.23 (1H, s), 7.84 (2H, s); 13C NMR (CD3OD) d 21.36, 133.28, 134.39, 137.48.
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
10 g
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reactant
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18.8 mL
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Synthesis routes and methods II

Procedure details

Mg turnings (1.44 g, 59.43 mmol) were covered with dry THF (18.8 ml) in a dried, N2 filled flask fitted with an addition funnel and reflux condenser. To this was added 5-bromo-m-xylene (10 g, 54.03 mmol) in THF (15 ml) after initiation of the Grignard reaction. The addition was carried out over several minutes and the reaction mixture was heated at reflux for 1-2 h until most of the Mg had reacted. The reaction mixture was then cooled and transferred to an addition funnel fitted to a N2 filled flask containing triisopropyl borate (24.9 ml) at -70° C. The dropwise addition was carried out over several minutes and the mixture warmed to room temperature and stirred overnight. The grey solution was poured onto 2M HCl and immediately turned yellow. The solution was extracted into Et2O and the Et2O fractions were combined, dried over MgSO4 and the solvent was removed in vacuo to yield 2.41 g (29.7%). mp 249-251° C.; 1H NMR (CDCl3) 2.44 (6 H, s), 7.23 (1 H, s), 7.84 (2 H, s); 13C NMR (CD3OD) 21.36, 133.28, 134.39, 137.48.
[Compound]
Name
Mg
Quantity
1.44 g
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reactant
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Mg
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Synthesis routes and methods III

Procedure details

To a solution of 5-bromo-m-xylene (1.5 g in 15 mL of dry tetrahydrofuran) at -78° C. was added 6.4 mL of a 1.4M solution of butyllithium in hexane and the mixture stirred for 20 minutes. At this time triisopropyl borate (2.8 mL) was added and the mixture allowed to warm to room temperature. After 1.5 hours the reaction was concentrated in vacuo to 1/3 volume then cooled to 0° C. and treated with 2N hydrochloric acid (9 mL) followed by warming to room temperature. After 4 hours the mixture was made basic by the addition of 2.5M sodium hydroxide and partitioned between ethyl ether (75 mL) and 1.25M sodium hydroxide. The organic layer was extracted with 1.25M sodium hydroxide (2×) and the aqueous portion then cooled to 0° C. and acidified to pH 3 by the dropwise addition of conc. hydrochloric acid. The white slurry was dissolved in methylene chloride, the organic portion dried over magnesium sulfate and concentrated in vacuo to provide the title compound (960 mg).
Quantity
15 mL
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reactant
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Synthesis routes and methods IV

Procedure details

3,5-Dimethylbromobenzene (10 g, 54 mmol) and magnesium (2.5 g, 108 mmol) were dissolved in 100 mL of THF and stirred at reflux for five hours. After this time, triisopropylborate (10 g, 54 mmol) as a solution in diethylether (50 mL) was added to the solution, followed by stirring at room temperature overnight. The THF was removed in vacuo to leave a crude oil. This oil was taken up in 100 mL of diethylether and 100 mL of 10% sulfuric acid (aqueous) and stirred for two hours. The organic layer was separated and neutralized with saturated sodium bicarbonate solution, whereafter the solvent was removed in vacuo to yield a white solid. The solid was washed generously with pentane. Yield: 4.0 g (49%).
Quantity
10 g
Type
reactant
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2.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dimethylphenylboronic acid
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3,5-Dimethylphenylboronic acid

Citations

For This Compound
301
Citations
GJ Griffin - Separation science and technology, 2005 - Taylor & Francis
Experimental trials of the extraction of xylose, glucose, and fructose from aqueous solutions were conducted using 3,5‐dimethylphenylboronic acid (DMPBA) and modified Aliquat ® 336 …
Number of citations: 19 www.tandfonline.com
DD Winkle, KM Schaab - Organic Process Research & …, 2001 - ACS Publications
3,5-Dimethylphenylmagnesium bromide reacts with triisopropyl borate to give 3,5-dimethylphenylboronic acid and bis(3,5-dimethylphenyl)borinic acid. Conditions were found which …
Number of citations: 42 pubs.acs.org
JT Suri, DB Cordes, FE Cappuccio… - Angewandte …, 2003 - Wiley Online Library
Diabetes mellitus is a chronic disease that impairs the ability of the body to manufacture or use insulin, a hormone necessary to metabolize glucose. Although there is no cure for the …
Number of citations: 208 onlinelibrary.wiley.com
X Mei, RM Martin, C Wolf - The Journal of Organic Chemistry, 2006 - ACS Publications
An efficient synthetic route to a sterically crowded 1,8-diheteroarylnaphthalene-derived enantioselective fluorosensor that operates in two different detection modes utilizing …
Number of citations: 87 pubs.acs.org
G John Griffin, L Shu - Journal of Chemical Technology & …, 2004 - Wiley Online Library
Research was performed to determine whether it was technically feasible to use boronic acid extractants to purify and concentrate the sugars present in hemicellulose hydrolysates. …
Number of citations: 56 onlinelibrary.wiley.com
Y Abo-zeid, W Irving, B Thomson, G Mantovani… - Nanoparticles … - academia.edu
Hydrophilic nucleoside drug loading into nanoparticles (NP) was reported to be very low [1] compared with hydrophobic drugs [2], hence, restricting use of NP as a delivery system for …
Number of citations: 0 www.academia.edu
Y Abo-zeid, G Mantovani, WL Irving… - Journal of Drug Delivery …, 2018 - Elsevier
Nucleoside analogues are active therapeutic agents for different types of diseases eg Cancer and virus infections. However, they are associated with several side effects due to off-…
Number of citations: 18 www.sciencedirect.com
J Huang, L He, J Zhang, L Chen, CY Su - Journal of Molecular Catalysis A …, 2010 - Elsevier
A metal–organic gel (MOG) route to immobilised catalysts has been developed based on the reversibility of coordination bond formation in a Fe 3+ –carboxylate MOG. The ferric gel was …
Number of citations: 74 www.sciencedirect.com
CW Liskey, X Liao, JF Hartwig - Journal of the American Chemical …, 2010 - ACS Publications
We report a method to conduct one-pot meta cyanation of arenes by iridium-catalyzed C−H borylation and copper-mediated cyanation of the resulting arylboronate esters. This process …
Number of citations: 240 pubs.acs.org
H Sano, T Noguchi, A Tanatani, Y Hashimoto… - Bioorganic & medicinal …, 2005 - Elsevier
A series of substituted indoline and indole derivatives with cyclooxygenase (COX)-inhibitory activity was prepared during our structural development studies based on thalidomide as a …
Number of citations: 94 www.sciencedirect.com

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